molecular formula C25H25N3O3S B2659406 N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-36-8

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No. B2659406
CAS RN: 532970-36-8
M. Wt: 447.55
InChI Key: BPJNCBASPKCMAR-UHFFFAOYSA-N
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Description

“N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, and an indole . The compound is likely to be part of a larger class of compounds that have been synthesized for various purposes, such as medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . This technique allows for the determination of the positions of atoms within a molecule and the lengths and angles of the chemical bonds .

Scientific Research Applications

Microwave-Assisted Synthesis of Furan Derivatives

Background: Furan derivatives are valuable compounds with diverse applications in organic synthesis, pharmaceuticals, and materials science. Microwave-assisted synthesis offers a rapid and efficient method for their preparation.

Research Findings: Researchers have developed a novel method for synthesizing ester and amide derivatives containing furan rings using microwave radiation. Specifically, they produced N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate from 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions were carried out in a microwave reactor with effective coupling reagents (DMT/NMM/TsO− or EDC). The optimized conditions yielded these compounds with good to very good yields.

Applications:

Indole-Based Compounds: Anticancer Potential

Background: Indole derivatives are known for their diverse biological activities, including anticancer effects. The compound contains both furan and indole moieties.

Research Findings: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was synthesized and evaluated for their biological activities . These compounds were designed as potential anticancer agents.

Applications:

Catalysis and Green Chemistry

Background: Furfural, a precursor to the compound of interest, is produced from biomass and has applications in green chemistry.

Research Findings: Researchers have developed a Cu/ZnO/γ-Al2O3 catalyst for the amination of 5-hydroxymethylfurfural (HMF) with dimethylamine, yielding N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) . This catalytic process is relevant to the synthesis of nitrogen-containing compounds.

Applications:

properties

IUPAC Name

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-18-7-2-3-9-20(18)25(30)26-12-13-28-16-23(21-10-4-5-11-22(21)28)32-17-24(29)27-15-19-8-6-14-31-19/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNCBASPKCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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